molecular formula C11H7F3N4O4 B10948666 N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide

N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10948666
M. Wt: 316.19 g/mol
InChI Key: YPMXHAQPWIDAAG-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a difluoromethoxy group, a fluorophenyl group, and a nitro-pyrazole moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide typically involves the use of difluoromethoxylated ketones as building blocks. These ketones can be transformed into nitrogen-containing heterocycles through various synthetic routes. One common method involves the reaction of α-(difluoromethoxy)ketones with arylhydrazines, leading to the formation of pyrazoles via an enaminone intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as palladium-catalyzed direct arylation, can streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The difluoromethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require elevated temperatures or the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can lead to various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance binding affinity to protein targets through weak hydrogen-bonding interactions. Additionally, the nitro group can participate in redox reactions, influencing cellular pathways such as the PI3K/Akt/mTOR pathway and NF-κB pathway .

Properties

Molecular Formula

C11H7F3N4O4

Molecular Weight

316.19 g/mol

IUPAC Name

N-[2-(difluoromethoxy)-4-fluorophenyl]-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H7F3N4O4/c12-5-1-2-6(8(3-5)22-11(13)14)15-10(19)7-4-9(17-16-7)18(20)21/h1-4,11H,(H,15,19)(H,16,17)

InChI Key

YPMXHAQPWIDAAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)NC(=O)C2=NNC(=C2)[N+](=O)[O-]

Origin of Product

United States

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